VER-49009

Catalog No.
S1535704
CAS No.
940289-57-6
M.F
C19H18ClN3O4
M. Wt
387.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VER-49009

CAS Number

940289-57-6

Product Name

VER-49009

IUPAC Name

3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

InChI

InChI=1S/C19H18ClN3O4/c1-3-21-19(26)18-16(10-4-6-11(27-2)7-5-10)17(22-23-18)12-8-13(20)15(25)9-14(12)24/h4-9,24-25H,3H2,1-2H3,(H,21,26)(H,22,23)

InChI Key

HUNAOTXNHVALTN-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

Canonical SMILES

CCNC(=O)C1=C(C(=NN1)C2=CC(=C(C=C2O)O)Cl)C3=CC=C(C=C3)OC

The exact mass of the compound 5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of resorcinols in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

VER-49009 is a potent, cell-permeable, synthetic inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cell growth and survival. [1] As a member of the resorcinylic pyrazole amide class, VER-49009 acts by competitively binding to the N-terminal ATP pocket of Hsp90, leading to the ubiquitin-proteasome-mediated degradation of oncogenic client proteins. [2] Its synthetic origin and rational design provide a distinct alternative to natural product-derived inhibitors, offering a clear structure-activity relationship for researchers investigating Hsp90-dependent signaling pathways. [3]

Selecting an Hsp90 inhibitor based on target class alone is unreliable for achieving reproducible results. Minor structural changes, such as the pyrazole scaffold of VER-49009 versus the isoxazole core of its close analog VER-50589, result in significant differences in cellular uptake, antiproliferative potency, and client protein degradation profiles. [1] Furthermore, synthetic inhibitors like VER-49009 were developed specifically to overcome the poor solubility and formulation challenges associated with earlier natural product-derived benchmarks like 17-AAG. [2] These differences in chemical class, potency, and handling properties make each Hsp90 inhibitor a distinct tool, where substitution can compromise experimental outcomes and introduce unintended variables.

Enhanced Potency via Rational Design: Superiority Over Precursor CCT018159

VER-49009 was rationally designed from its precursor, CCT018159, by incorporating a C5-amide side chain. This modification creates an additional hydrogen bond with the Gly97 residue in the Hsp90 N-terminal domain, resulting in a significant improvement in potency. [1] In an enzymatic assay measuring the inhibition of human Hsp90 ATPase activity, VER-49009 demonstrated an IC50 of 3.2 µM, a marked improvement over the 15 µM IC50 of its precursor, CCT018159. [2]

Evidence DimensionHsp90 ATPase Inhibition (IC50)
Target Compound Data3.2 µM (for VER-49009)
Comparator Or Baseline15 µM (for precursor CCT018159)
Quantified Difference4.7-fold more potent than precursor
ConditionsEnzymatic assay with recombinant full-length human Hsp90α.

This demonstrates a clear, design-driven performance gain, justifying the procurement of VER-49009 over the earlier, less optimized tool compound for applications requiring robust target engagement.

Defined Cellular Activity Profile vs. High-Affinity Isoxazole Analog VER-50589

While VER-49009 is a potent agent, its isoxazole analog, VER-50589, exhibits greater antiproliferative activity in cell-based assays, highlighting their non-interchangeability. In HCT116 human colon carcinoma cells, VER-50589 displayed a GI50 value of 115 nmol/L, whereas VER-49009 was significantly less potent with a GI50 of 2,160 nmol/L. [1] This difference is attributed to factors including improved cellular uptake of the isoxazole scaffold. [2] This makes VER-49009 a suitable control or baseline compound when comparing scaffold effects on cellular permeability and activity.

Evidence DimensionAntiproliferative Activity (GI50)
Target Compound Data2,160 nmol/L (for VER-49009)
Comparator Or Baseline115 nmol/L (for VER-50589)
Quantified DifferenceVER-50589 is ~18.8-fold more potent in this cell line
ConditionsCell growth inhibition (GI50) assay in HCT116 human colon carcinoma cells.

This quantifies a critical performance difference, enabling a buyer to select VER-49009 specifically as a well-characterized pyrazole-class benchmark, rather than mistakenly using it where the higher cellular potency of an isoxazole is required.

Formulation & Handling Advantage Over First-Generation Inhibitors

A key procurement driver for synthetic Hsp90 inhibitors like VER-49009 is overcoming the significant formulation challenges of early natural product-derived inhibitors. The ansamycin antibiotic 17-AAG, a common benchmark, suffers from poor aqueous solubility and in vivo instability, complicating its use. [1] In contrast, VER-49009 has documented formulation protocols for in vivo administration, such as a solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, capable of achieving concentrations ≥2.75 mg/mL for reliable dosing in animal models. This improved processability is a primary advantage of the synthetic resorcinol scaffold.

Evidence DimensionFormulation Suitability for In Vivo Use
Target Compound DataSoluble to ≥2.75 mg/mL in a standard PEG/Tween/DMSO vehicle.
Comparator Or Baseline17-AAG is noted for poor solubility and stability, requiring complex formulations.
Quantified DifferenceQualitatively superior handling and processability for in vivo research.
ConditionsStandard preclinical vehicle formulation for intraperitoneal (i.p.) or intravenous (i.v.) administration.

This directly addresses a major logistical bottleneck in preclinical research, making VER-49009 a more practical choice than 17-AAG for researchers prioritizing reproducible and straightforward in vivo experiments.

Benchmark for Pyrazole-Class Hsp90 Inhibitors in SAR Studies

For research programs developing novel Hsp90 inhibitors, VER-49009 serves as an ideal reference compound for the pyrazole class. Its well-defined potency and structural relationship to its precursor (CCT018159) and its isoxazole analog (VER-50589) provide clear, quantitative anchor points for evaluating new chemical entities. [1]

In Vitro Mechanistic Studies of Hsp90 Client Protein Degradation

When the primary goal is to confirm Hsp90 dependence of a particular protein or pathway, VER-49009 is a reliable tool. Its proven ability to induce degradation of sensitive client proteins like ERBB2 and C-RAF at micromolar concentrations provides a clear and reproducible endpoint for Western blot analysis. [REFS-1, REFS-2]

In Vivo Proof-of-Concept Models Requiring Straightforward Formulation

For researchers conducting initial in vivo efficacy or pharmacodynamic studies, VER-49009's favorable solubility and established formulation protocols make it a more practical choice than benchmark compounds like 17-AAG, which are hampered by poor physicochemical properties. This allows for more consistent and reproducible dosing. [3]

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

387.0985838 Da

Monoisotopic Mass

387.0985838 Da

Heavy Atom Count

27

Wikipedia

5-(5-CHLORO-2,4-DIHYDROXYPHENYL)-N-ETHYL-4-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Dates

Last modified: 08-15-2023
1.Sharp, S.Y.,Prodromou, C.,Boxall, K., et al. Inhibition of the heat shock protein 90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole/isoxazole amide analogues. Molecular Cancer Therapeutics 6(4), 1198-1211 (200

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